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Compound of Interest

Compound Name: HS94

Cat. No.: B11931945

Application Notes

SGT-94 is a novel gene therapy approach for cancer treatment. It utilizes a cationic liposome-
based delivery system to target cancer cells and deliver a plasmid containing the RB94 gene.
The RB94 gene is a truncated version of the tumor suppressor Retinoblastoma (RB) gene.
Preclinical studies have demonstrated that RB94 exhibits significant cytotoxicity against tumor
cells while having minimal effect on normal cells[1].

The proposed mechanism of action involves the targeted delivery of the RB94 plasmid to tumor
cells, leading to the expression of the truncated RB protein. This, in turn, is thought to restore
tumor suppressor function, inducing cell death in cancer cells. A phase | clinical trial in patients
with metastatic genitourinary cancers has shown that systemically delivered SGT-94 is well-
tolerated and demonstrates evidence of clinical activity, including a complete remission and a
partial remission in one patient[1]. Evidence from this trial also confirmed tumor-specific
targeting of the SGT-94 complex[1].

Quantitative Data Summary

The following table summarizes the key quantitative data related to the in-vivo anti-tumor
activity of SGT-94 from a phase | clinical study.
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Parameter Observation Cancer Type Reference

One complete

remission (CR) and )
. ) o Metastatic
Clinical Response one partial remission o [1]
Genitourinary Cancer
(PR) ata 2.4 mg

dose.

RB94 expression
detected at the DNA
and protein level in _
_ Metastatic
Tumor Targeting lung metastases, but o [1]
i Genitourinary Cancer
not in normal
contiguous lung

tissue.

Experimental Protocols
Protocol 1: In Vitro Transfection of Cancer Cells with SGT-94

This protocol describes a general method for transfecting cultured cancer cells with a liposomal
nanodelivery complex like SGT-94.

Materials:

e Cancer cell line of interest (e.g., from a genitourinary cancer)
o Complete cell culture medium

e SGT-94 complex (liposome-plasmid DNA)

o Serum-free cell culture medium

o Multi-well culture plates (e.g., 6-well or 24-well)

o Standard cell culture incubator (37°C, 5% CO2)

Procedure:
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o Cell Seeding: a. One day prior to transfection, seed the cancer cells in a multi-well plate at a
density that will result in 70-80% confluency on the day of transfection. b. Incubate the cells
overnight at 37°C in a 5% CO2 incubator.

o Preparation of SGT-94 Complex: a. On the day of transfection, thaw the SGT-94 complex at
room temperature. b. Dilute the required amount of SGT-94 in serum-free medium. The
optimal concentration should be determined empirically for each cell line. c. Gently mix the
diluted complex.

o Transfection: a. Remove the complete medium from the cells and wash once with serum-free
medium. b. Add the diluted SGT-94 complex to each well. c. Incubate the cells with the
complex for 4-6 hours at 37°C in a 5% CO2 incubator.

o Post-Transfection: a. After the incubation period, remove the transfection medium and
replace it with fresh complete medium. b. Incubate the cells for 24-72 hours before
assessing for gene expression or cytotoxic effects.

Protocol 2: Western Blotting for RB94 Protein Expression

This protocol is for detecting the expression of the RB94 protein in transfected cells.

Materials:

Transfected and control cell lysates

» Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

o BCA protein assay kit

o SDS-PAGE gels

o Western blotting apparatus

e PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibody against RB protein
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e HRP-conjugated secondary antibody
e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Lysis: a. Harvest transfected and control cells and lyse them in protein lysis buffer. b.
Determine the protein concentration of each lysate using a BCA assay.

o SDS-PAGE and Transfer: a. Load equal amounts of protein from each sample onto an SDS-
PAGE gel and run the gel to separate the proteins by size. b. Transfer the separated proteins
to a PVDF membrane.

e Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.
b. Incubate the membrane with the primary anti-RB antibody overnight at 4°C. c. Wash the
membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with
TBST.

o Detection: a. Add the chemiluminescent substrate to the membrane and detect the signal
using an imaging system.

Signaling Pathway and Experimental Workflow
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Caption: Experimental workflow for SGT-94 treatment in cultured cells.

Section 2: MF-094 Treatment in Cultured Cells
Application Notes

MF-094 is an inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme
that has been implicated in various cellular processes, including mitophagy and cancer cell
survival. In the context of oral squamous cell carcinoma (OSCC), USP30 expression is
elevated and associated with a poorer prognosis|[2].

The mechanism of action of MF-094 involves the inhibition of USP30's deubiquitinating activity.
This leads to the suppression of c-Myc expression, a key oncoprotein, by promoting its
degradation[2]. Inhibition of USP30 by MF-094 has been shown to decrease cell viability and
glutamine consumption in OSCC cells, both in vitro and in vivo[2]. Nanoparticle-based delivery
systems for MF-094 have been developed to enhance its anti-tumor effects[2].

Quantitative Data Summary
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The following table summarizes the key quantitative data related to the effects of targeting

USP30 in OSCC cell lines.

Cell Line Observation Effect Reference
) ) Suppressed c-Myc
HSC4 USP30 silencing ) [2]
expression
Promoted cell viability
USP30 )
SCC4 and glutamine [2]

overexpression

consumption

HSC4 USP30 silencing

Promoted degradation

of c-Myc

[2]

MF-094 loaded

nanoparticles

OSCC cells

Inhibited cell viability
and glutamine

consumption

[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) assay to assess the effect of

MF-094 on the viability of cultured cancer cells.

Materials:

e OSCC cell lines (e.g., HSC4, SCC4)

o Complete cell culture medium

e MF-094

e 96-well culture plates

o CCK-8 reagent

» Microplate reader
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Procedure:

Cell Seeding: a. Seed OSCC cells into a 96-well plate at a density of 5 x 1073 cells/well. b.
Incubate overnight to allow for cell attachment.

Treatment: a. Prepare serial dilutions of MF-094 in complete medium. b. Remove the
medium from the cells and add the MF-094 dilutions. Include a vehicle control (e.g., DMSO).
c. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

CCK-8 Assay: a. Add 10 pL of CCK-8 reagent to each well. b. Incubate for 1-4 hours at 37°C.
c. Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: a. Calculate the cell viability as a percentage of the vehicle control. b. Plot the
cell viability against the concentration of MF-094 to determine the IC50 value.

Protocol 2: Western Blotting for c-Myc Expression

This protocol is for detecting changes in c-Myc protein levels following MF-094 treatment.

Materials:

MF-094 treated and control cell lysates

Protein lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels

Western blotting apparatus

PVDF membrane

Blocking buffer

Primary antibody against c-Myc

Primary antibody for a loading control (e.g., B-actin or GAPDH)
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e HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Lysis and Protein Quantification: a. Treat cells with MF-094 for the desired time. b. Lyse
the cells and quantify the protein concentration.

o SDS-PAGE and Transfer: a. Perform SDS-PAGE and transfer the proteins to a PVDF
membrane as described in the SGT-94 protocol.

e Immunoblotting: a. Block the membrane and then incubate with primary antibodies against c-
Myc and a loading control. b. Wash and incubate with the appropriate HRP-conjugated
secondary antibodies.

o Detection and Analysis: a. Detect the chemiluminescent signal. b. Quantify the band
intensities and normalize the c-Myc signal to the loading control to determine the relative
change in expression.

Signaling Pathway
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Caption: Proposed signaling pathway of MF-094 action in cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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